![molecular formula C25H31N3O5 B13374432 tert-butyl 3-({[2-(3-methoxyanilino)-1-methyl-2-oxoethyl]amino}carbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate](/img/structure/B13374432.png)
tert-butyl 3-({[2-(3-methoxyanilino)-1-methyl-2-oxoethyl]amino}carbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-({[2-(3-methoxyanilino)-1-methyl-2-oxoethyl]amino}carbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a tert-butyl group, an isoquinoline ring, and a methoxyaniline moiety, making it a unique and versatile molecule.
Métodos De Preparación
The synthesis of tert-butyl 3-({[2-(3-methoxyanilino)-1-methyl-2-oxoethyl]amino}carbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:
Formation of the isoquinoline ring: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline core.
Introduction of the tert-butyl group: This step typically involves the use of tert-butyl chloroformate in the presence of a base to introduce the tert-butyl ester functionality.
Attachment of the methoxyaniline moiety: This can be done through a nucleophilic substitution reaction, where the methoxyaniline group is introduced to the isoquinoline ring.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Análisis De Reacciones Químicas
tert-Butyl 3-({[2-(3-methoxyanilino)-1-methyl-2-oxoethyl]amino}carbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
tert-Butyl 3-({[2-(3-methoxyanilino)-1-methyl-2-oxoethyl]amino}carbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biological studies, helping to elucidate the function of various biological targets.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-({[2-(3-methoxyanilino)-1-methyl-2-oxoethyl]amino}carbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
tert-Butyl 3-({[2-(3-methoxyanilino)-1-methyl-2-oxoethyl]amino}carbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate can be compared with other similar compounds, such as:
tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate: This compound also features a tert-butyl group but has different functional groups and applications.
Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Another compound with a tert-butyl group, used in different synthetic and biological contexts.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.
Propiedades
Fórmula molecular |
C25H31N3O5 |
|---|---|
Peso molecular |
453.5 g/mol |
Nombre IUPAC |
tert-butyl (3R)-3-[[(2S)-1-(3-methoxyanilino)-1-oxopropan-2-yl]carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C25H31N3O5/c1-16(22(29)27-19-11-8-12-20(14-19)32-5)26-23(30)21-13-17-9-6-7-10-18(17)15-28(21)24(31)33-25(2,3)4/h6-12,14,16,21H,13,15H2,1-5H3,(H,26,30)(H,27,29)/t16-,21+/m0/s1 |
Clave InChI |
YHIUSMWCMDMLDA-HRAATJIYSA-N |
SMILES isomérico |
C[C@@H](C(=O)NC1=CC(=CC=C1)OC)NC(=O)[C@H]2CC3=CC=CC=C3CN2C(=O)OC(C)(C)C |
SMILES canónico |
CC(C(=O)NC1=CC(=CC=C1)OC)NC(=O)C2CC3=CC=CC=C3CN2C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-furylmethyl)-4-methyl-3-[(1-naphthylacetyl)amino]benzamide](/img/structure/B13374349.png)
![methyl 4,9-dioxo-4,9-dihydro-1H-naphtho[2,3-d]imidazol-2-ylcarbamate](/img/structure/B13374355.png)
![Ethyl 1-benzoyl-8-hydroxy-9-oxa-5-azatricyclo[5.2.1.0~3,8~]decane-5-carboxylate](/img/structure/B13374362.png)

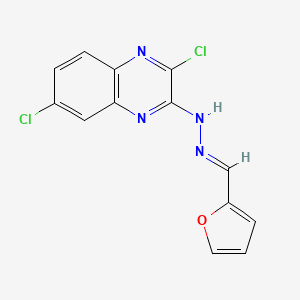
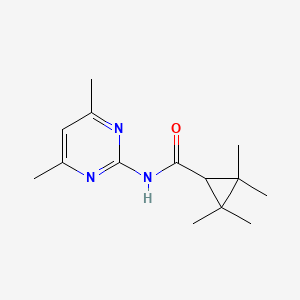
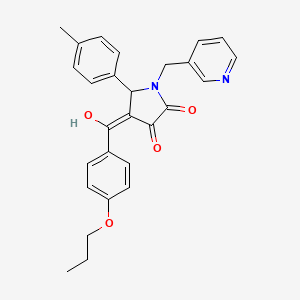
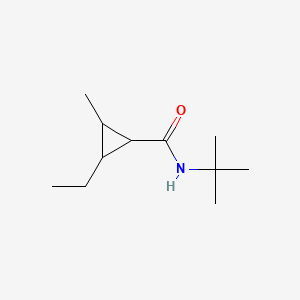
![Dimethyl 1,1',2,6',7',7'a-hexahydro-2-oxospiro(indole-3,5'-pyrrolo[1,2-c][1,3]thiazole)-6',7'-dicarboxylate](/img/structure/B13374404.png)
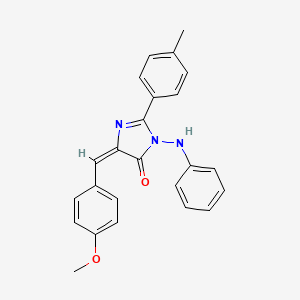
![N,N-diethyl-N-{[6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}amine](/img/structure/B13374411.png)
![1-[(6-Butoxy-2-naphthyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B13374421.png)
![6-[(2,6-Dimethylphenoxy)methyl]-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13374446.png)
![4-Amino-6-(4-chlorophenyl)-2-{[3-(4-morpholinyl)propyl]amino}-5-pyrimidinecarbonitrile](/img/structure/B13374455.png)
